molecular formula C12H13ClN2O6S B14465456 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone CAS No. 73927-13-6

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone

Cat. No.: B14465456
CAS No.: 73927-13-6
M. Wt: 348.76 g/mol
InChI Key: GQLQCMKDSNJDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is an organic compound with the molecular formula C12H13ClN2O6S This compound is characterized by the presence of a chlorocyclohexyl group and a dinitrophenyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone typically involves the reaction of 2-chlorocyclohexanol with 2,4-dinitrophenyl sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atom in the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenyl sulfone: Similar in structure but lacks the chlorocyclohexyl group.

    2-Chlorocyclohexyl sulfone: Similar in structure but lacks the dinitrophenyl group.

    2,4-Dinitrophenyl 2-octyl sulfone: Similar in structure but has an octyl group instead of a chlorocyclohexyl group.

Uniqueness

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is unique due to the presence of both the chlorocyclohexyl and dinitrophenyl sulfone moieties. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

73927-13-6

Molecular Formula

C12H13ClN2O6S

Molecular Weight

348.76 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)sulfonyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H13ClN2O6S/c13-9-3-1-2-4-11(9)22(20,21)12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2

InChI Key

GQLQCMKDSNJDKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.